Methyl 3-(2,2-difluoroacetyl)benzoate
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Overview
Description
Methyl 3-(2,2-difluoroacetyl)benzoate is an organic compound with the molecular formula C10H8F2O3 It is a derivative of benzoic acid, where the methyl ester is substituted with a difluoroacetyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-difluoroacetyl)benzoate typically involves the esterification of 3-(2,2-difluoroacetyl)benzoic acid. One common method is the reaction of 3-(2,2-difluoroacetyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-difluoroacetyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-(2,2-difluoroacetyl)benzoic acid.
Reduction: Methyl 3-(difluoromethyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(2,2-difluoroacetyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(2,2-difluoroacetyl)benzoate exerts its effects depends on its interaction with molecular targets. The difluoroacetyl group can form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,2-difluoroacetyl)benzoate: C10H8F2O3
Methyl 3-(2,2-difluoroacetyl)phenylacetate: C11H10F2O3
Methyl 3-(2,2-difluoroacetyl)benzamide: C9H7F2NO2
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoroacetyl group enhances its reactivity and potential for forming strong interactions with biological targets, making it valuable in medicinal chemistry and other research areas.
Properties
Molecular Formula |
C10H8F2O3 |
---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
methyl 3-(2,2-difluoroacetyl)benzoate |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)7-4-2-3-6(5-7)8(13)9(11)12/h2-5,9H,1H3 |
InChI Key |
JGFHIAYLEZAYHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)C(F)F |
Origin of Product |
United States |
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